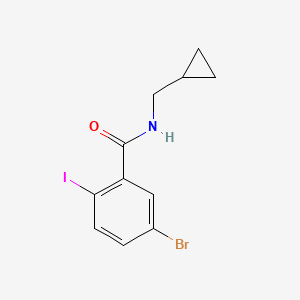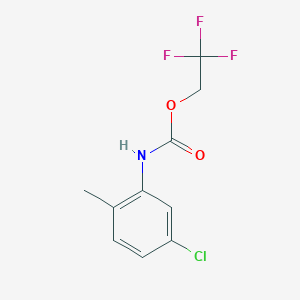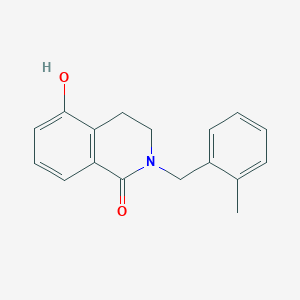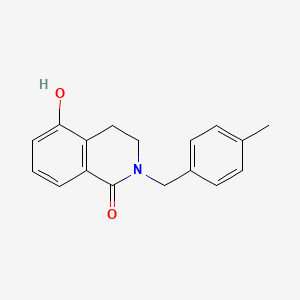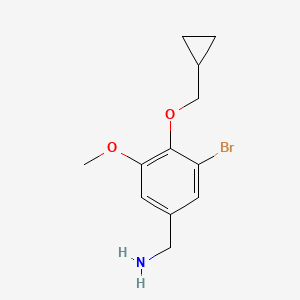
3-Bromo-4-cyclopropylmethoxy-5-methoxybenzylamine
Overview
Description
“3-Bromo-4-cyclopropylmethoxy-5-methoxybenzylamine” is a complex organic compound. It contains a benzylamine group, which is an aromatic ring with an amine (-NH2) group attached. It also has methoxy (-OCH3) groups and a cyclopropylmethoxy group attached to the benzene ring, as well as a bromine atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the positions of the various groups on the benzene ring. The bromine atom, methoxy groups, and cyclopropylmethoxy group would all contribute to the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar amine and methoxy groups could affect its solubility, while the bromine atom could affect its reactivity .Scientific Research Applications
Synthesis and Chemical Properties
- Photochemical Synthesis: The compound has been used in the photochemical synthesis of the crinine ring system, demonstrating its utility in complex organic synthesis (Kametani, Kohno, Shibuya, & Fukumoto, 1971).
- Formation of Heterocyclic Compounds: It also plays a role in the formation of heterocyclic compounds, contributing to the diverse field of heterocyclic chemistry (Kametani, Kohno, Shibuya, & Fukumoto, 1971).
Applications in Photodynamic Therapy
- Photosensitizer in Cancer Treatment: This compound has been studied for its role as a photosensitizer in photodynamic therapy, particularly in treating cancer, due to its high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Potential
- Screening for Antitumor Activity: Derivatives of this compound have been synthesized and screened for in vitro antitumor activity, highlighting its potential as a therapeutic drug against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).
Antimicrobial Properties
- Antibacterial Activity: Bromophenol derivatives, similar in structure to 3-Bromo-4-cyclopropylmethoxy-5-methoxybenzylamine, have shown antimicrobial properties, indicating potential applications in this field (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Radical Scavenging Activity
- Antioxidant Potential: Some nitrogen-containing bromophenols, structurally related to this compound, exhibit potent scavenging activity against radicals, suggesting antioxidant capabilities (Li, Li, Gloer, & Wang, 2012).
Future Directions
properties
IUPAC Name |
[3-bromo-4-(cyclopropylmethoxy)-5-methoxyphenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-15-11-5-9(6-14)4-10(13)12(11)16-7-8-2-3-8/h4-5,8H,2-3,6-7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIMMVXCGITHMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN)Br)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-cyclopropylmethoxy-5-methoxybenzylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



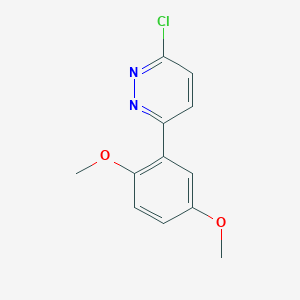
![[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol](/img/structure/B1438856.png)
![[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile](/img/structure/B1438858.png)
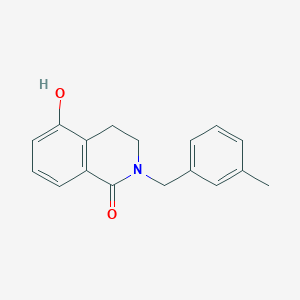
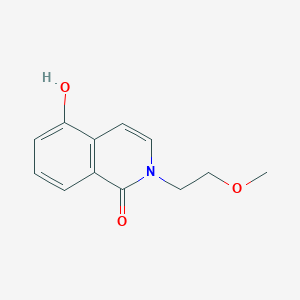
![1-(2-aminoethyl)-N-(2-methoxyethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438864.png)
![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide](/img/structure/B1438867.png)
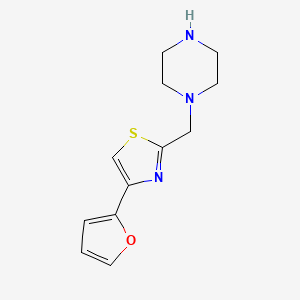
![6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1438871.png)
![5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438872.png)
